![molecular formula C27H20F2N2O2 B4960496 N,N'-(methylenedi-4,1-phenylene)bis(2-fluorobenzamide)](/img/structure/B4960496.png)
N,N'-(methylenedi-4,1-phenylene)bis(2-fluorobenzamide)
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Overview
Description
N,N'-(Methylenedi-4,1-phenylene)bis(2-fluorobenzamide), also known as MPF, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. MPF is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 436.42 g/mol.
Mechanism of Action
The mechanism of action of N,N'-(methylenedi-4,1-phenylene)bis(2-fluorobenzamide) is not fully understood. However, it is believed that N,N'-(methylenedi-4,1-phenylene)bis(2-fluorobenzamide) interacts with biomolecules such as DNA and proteins through hydrogen bonding and π-π stacking interactions. N,N'-(methylenedi-4,1-phenylene)bis(2-fluorobenzamide) has been shown to bind to the minor groove of DNA, which can affect the transcription and replication of DNA.
Biochemical and Physiological Effects
N,N'-(methylenedi-4,1-phenylene)bis(2-fluorobenzamide) has been shown to have low toxicity and does not cause significant damage to cells and tissues. However, it has been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway. N,N'-(methylenedi-4,1-phenylene)bis(2-fluorobenzamide) has also been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N'-(methylenedi-4,1-phenylene)bis(2-fluorobenzamide) is its versatility in various scientific research applications. It is also relatively easy to synthesize and has good stability under normal laboratory conditions. However, one limitation of N,N'-(methylenedi-4,1-phenylene)bis(2-fluorobenzamide) is its low solubility in water, which can limit its use in certain applications. N,N'-(methylenedi-4,1-phenylene)bis(2-fluorobenzamide) can also be expensive to synthesize, which can limit its availability for some researchers.
Future Directions
There are several future directions for the use of N,N'-(methylenedi-4,1-phenylene)bis(2-fluorobenzamide) in scientific research. One potential direction is the development of new fluorescent probes for the detection of biomolecules. N,N'-(methylenedi-4,1-phenylene)bis(2-fluorobenzamide) can also be used as a building block for the synthesis of new materials with unique properties. In addition, N,N'-(methylenedi-4,1-phenylene)bis(2-fluorobenzamide) can be used as a potential drug candidate for the treatment of cancer and microbial infections. Further studies are needed to fully understand the mechanism of action of N,N'-(methylenedi-4,1-phenylene)bis(2-fluorobenzamide) and its potential applications in various fields.
In conclusion, N,N'-(Methylenedi-4,1-phenylene)bis(2-fluorobenzamide) is a versatile chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of N,N'-(methylenedi-4,1-phenylene)bis(2-fluorobenzamide) in various fields.
Synthesis Methods
The synthesis of N,N'-(methylenedi-4,1-phenylene)bis(2-fluorobenzamide) involves the reaction of 4,4'-diaminodiphenylmethane with 2-fluorobenzoyl chloride in the presence of a base. The reaction takes place at room temperature and yields N,N'-(methylenedi-4,1-phenylene)bis(2-fluorobenzamide) as the final product. The purity and yield of N,N'-(methylenedi-4,1-phenylene)bis(2-fluorobenzamide) can be improved by recrystallization.
Scientific Research Applications
N,N'-(methylenedi-4,1-phenylene)bis(2-fluorobenzamide) has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of DNA, RNA, and proteins. N,N'-(methylenedi-4,1-phenylene)bis(2-fluorobenzamide) has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) for gas storage and separation. In addition, N,N'-(methylenedi-4,1-phenylene)bis(2-fluorobenzamide) has been used as a building block for the synthesis of polymers and dendrimers for drug delivery and gene therapy.
properties
IUPAC Name |
2-fluoro-N-[4-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20F2N2O2/c28-24-7-3-1-5-22(24)26(32)30-20-13-9-18(10-14-20)17-19-11-15-21(16-12-19)31-27(33)23-6-2-4-8-25(23)29/h1-16H,17H2,(H,30,32)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHKYWHTJNHIFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(Methylenedi-4,1-phenylene)bis(2-fluorobenzamide) |
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